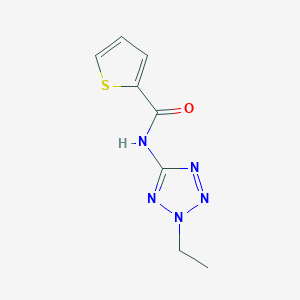![molecular formula C20H13BrClN3O3 B244620 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B244620.png)
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly referred to as BPIQ or BPIQ-A, and it belongs to the family of benzoxazole derivatives. This compound has shown great potential in various scientific applications, including medicinal chemistry, drug discovery, and biological research.
作用機序
The mechanism of action of BPIQ involves its interaction with the target enzymes, leading to their inhibition. For instance, BPIQ has been shown to bind to the ATP-binding site of protein kinase CK2, thereby inhibiting its activity. Similarly, BPIQ has been found to intercalate into the DNA strand, leading to the inhibition of DNA topoisomerase II activity.
Biochemical and Physiological Effects
BPIQ has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, BPIQ has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, BPIQ has been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs). Furthermore, BPIQ has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
BPIQ has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity against the target enzymes, making it a useful tool for studying their functions. Additionally, BPIQ has been found to exhibit low toxicity in vitro and in vivo, making it a potential candidate for drug development. However, one of the limitations of BPIQ is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on BPIQ. One potential direction is to investigate its efficacy in animal models of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the inhibitory activity of BPIQ against the target enzymes. Furthermore, the development of more potent and selective derivatives of BPIQ may lead to the discovery of novel therapeutic agents for various diseases.
合成法
The synthesis of BPIQ involves the reaction of 5-bromopyridin-3-amine and 3-chloro-4-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of an intermediate, which is then reacted with 2-aminophenol in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the final product, BPIQ.
科学的研究の応用
BPIQ has been extensively studied for its potential use in various scientific applications. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinase CK2, DNA topoisomerase II, and carbonic anhydrase IX. These enzymes have been implicated in various diseases, such as cancer, inflammation, and neurodegeneration, making BPIQ a potential candidate for drug discovery.
特性
分子式 |
C20H13BrClN3O3 |
|---|---|
分子量 |
458.7 g/mol |
IUPAC名 |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C20H13BrClN3O3/c1-27-17-4-2-11(7-15(17)22)19(26)24-14-3-5-18-16(8-14)25-20(28-18)12-6-13(21)10-23-9-12/h2-10H,1H3,(H,24,26) |
InChIキー |
NHXKCKYNGVTDGR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)


![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B244552.png)
![3,4-dimethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244554.png)
![3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244555.png)
![2-phenyl-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244556.png)
![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244558.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244562.png)